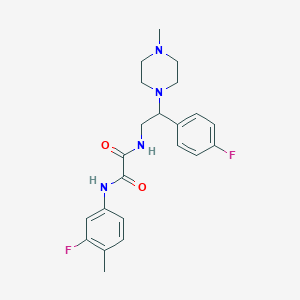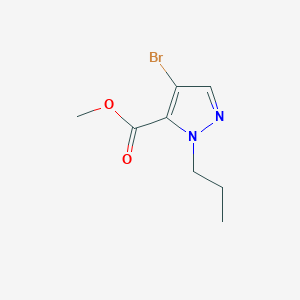
ERK1/2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK1/2 inhibitor 1 is a potent, orally bioavailable ERK1/2 inhibitor, showing 60% inhibition at 1 nM and an IC50 of 3.0 nM against ERK1 and ERK2 . The RAS-regulated RAF-MEK1/2-ERK1/2 signalling pathway is de-regulated in a variety of cancers due to mutations in receptor tyrosine kinases (RTKs), negative regulators of RAS (such as NF1) and core pathway components themselves (RAS, BRAF, CRAF, MEK1 or MEK2) .
Synthesis Analysis
The synthesis of ERK1/2 inhibitors has been reported in several studies . For instance, the development of a potent and selective ERK1/2 inhibitor, AZD0364, has been reported . Another study identified a potential novel covalent ERK inhibitor, Laxiflorin B, which is a herbal compound with anticancer activity .
Chemical Reactions Analysis
The chemical reactions involving ERK1/2 inhibitors have been discussed in several studies . For instance, one study reported the identification of a potent and selective ERK1/2 inhibitor that prevents activation of ERK1/2 and inhibits activation of downstream targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of ERK1/2 inhibitors have been discussed in several studies .
Scientific Research Applications
High Throughput Assay for Substrate-Selective Inhibitors
ERK1/2 inhibitors, especially those selective for ERK1/2 substrates, are significant in cancer research due to their potential to target specific substrates involved in tumor survival and proliferation. A high throughput assay developed by Miller et al. (2017) aims to discover substrate selective ERK1/2 inhibitors, potentially offering a larger therapeutic window compared to conventional inhibitors. This approach targets a substrate-binding pocket in the ERK1/2 catalytic domain, indicating a new direction in developing non-conventional ERK1/2 inhibitors (Miller, Muftuoglu, & Turk, 2017).
Therapeutic Strategy for Tumors with MAPK Mutations
ERK1/2 inhibitors have shown clinical efficacy in treating tumors with mitogen-activated protein kinase (MAPK) upstream target mutations, as described by Miao and Tian (2020). These inhibitors may effectively combat cancers with altered MAPK upstream pathways and overcome resistance to MAPK inhibitors, suggesting their significant role in cancer therapeutics (Miao & Tian, 2020).
Inhibiting Apoptosis in Cervical Cancer
Bai et al. (2015) investigated the effects of the ERK1/2 inhibitor U0126 on cervical cancer cells. They found that inhibiting ERK1/2 proteins with U0126 resulted in reduced proliferation and promoted apoptosis of cervical cancer cells, suggesting the potential of ERK1/2 inhibitors in cervical cancer therapies (Bai et al., 2015).
Combination Therapy in Leukemia
In leukemia research, the combination of ERK2 inhibitor VX-11e with voreloxin has been studied for synergistic anti-proliferative and pro-apoptotic effects. Jasek-Gajda et al. (2019) found that this combination significantly decreased ERK activation in leukemia cell lines, suggesting a potential therapeutic strategy in leukemia treatment (Jasek-Gajda et al., 2019).
Novel Inhibitor Development
Ward et al. (2017) highlighted the development of novel, potent, and selective reversible ERK1/2 inhibitors. Their work emphasizes the importance of inhibitor binding mode information from X-ray crystal structures in evolving chemical series for potential in vivo antitumor efficacy experiments (Ward et al., 2017).
Role in Retinal Pigment Epithelium and Retinal Degeneration
Pyakurel et al. (2017) studied the role of ERK1/2 in the retinal pigment epithelium (RPE), revealing that the loss of ERK1/2 activity can lead to significant ocular issues, including retinal degeneration. This research underscores the importance of ERK1/2 in the viability of RPE and photoreceptor cells, providing insights into potential ocular side effects of ERK pathway inhibitors (Pyakurel et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with ERK1/2 inhibitors have been reported in several studies . For instance, one study reported that the novel ERK1/2 kinase inhibitor ulixertinib displayed an acceptable safety profile and had clinical activity in patients whose tumors had mutations in the MAPK cell-signaling pathway .
Future Directions
The future directions for the application of ERK1/2 inhibitors have been discussed in several studies . For example, one review described the mechanism and types of ERK1/2 inhibitors, summarised the current development status of small-molecule ERK1/2 inhibitors, including the preclinical data and clinical study progress, and discussed the future research directions for the application of ERK1/2 inhibitors .
properties
IUPAC Name |
(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJEECXVUMYMF-IQGLISFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ERK1/2 inhibitor 1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


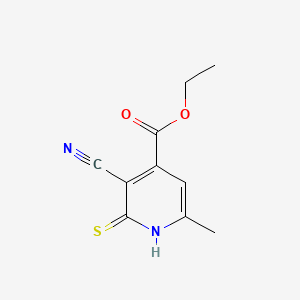
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
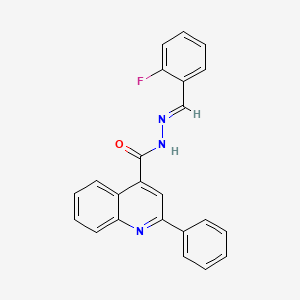
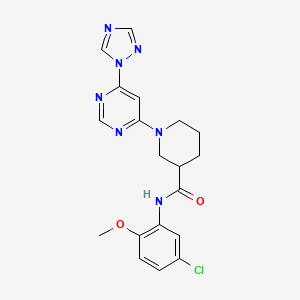

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

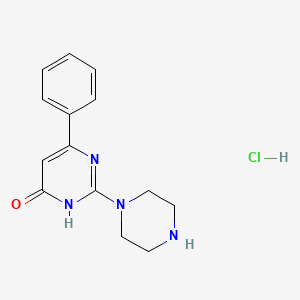
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

